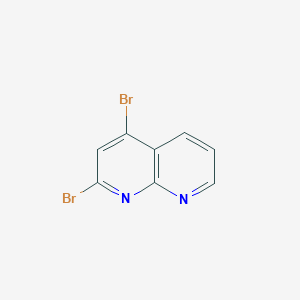

2,4-Dibromo-1,8-naphthyridine

Description

Properties

IUPAC Name |

2,4-dibromo-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFQOVZTYUFQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The most direct and commonly cited method for synthesizing 2,4-dibromo-1,8-naphthyridine involves the bromination of 1,8-naphthyridine derivatives using phosphorus(V) oxybromide (POBr3) as the brominating agent.

-

- Starting from 1,8-naphthyridine or its hydroxyl derivatives, the compound is treated with POBr3 under controlled conditions.

- POBr3 acts both as a bromine source and a dehydrating agent, facilitating electrophilic aromatic substitution at the 2 and 4 positions.

- The reaction typically proceeds with good regioselectivity, yielding the dibrominated product.

-

- High regioselectivity for bromination at positions 2 and 4.

- Straightforward reaction setup.

- Applicable to hydroxyl-substituted precursors for further functionalization.

| Parameter | Details |

|---|---|

| Brominating agent | Phosphorus(V) oxybromide (POBr3) |

| Starting material | 1,8-Naphthyridine or hydroxyl derivatives |

| Reaction type | Electrophilic aromatic substitution |

| Product | This compound |

| Molecular formula | C8H4Br2N2 |

| Molecular weight | 287.94 g/mol |

This method is well-documented in chemical catalogs and research literature, confirming its reliability for producing this compound.

Cyclization via the Doebner Reaction Using 2,6-Diaminopyridine and Benzalpyruvic Acid

An alternative synthetic route involves the cyclization of substituted pyridine derivatives to form the 1,8-naphthyridine core, which can then be brominated.

-

- The Doebner reaction is employed, where 2,6-diaminopyridine is condensed with benzalpyruvic acid (prepared in situ from benzaldehyde and pyruvic acid).

- This condensation leads to the formation of substituted 1,8-naphthyridines.

- Subsequent bromination steps introduce bromine atoms at the desired positions.

-

- The reaction proceeds through a Michael addition of the amino pyridine to benzalpyruvic acid, followed by cyclization.

- Electron-donating groups on the pyridine ring facilitate cyclization and improve yields.

- This method provides better yields compared to earlier attempts involving Schiff base intermediates.

| Step | Conditions | Yield (%) (Reported) |

|---|---|---|

| Formation of benzalpyruvic acid | Condensation of benzaldehyde and pyruvic acid | N/A (intermediate) |

| Cyclization with 2,6-diaminopyridine | Heating under acidic conditions (conc. HCl) | Moderate to good |

| Bromination | Using bromine or POBr3 | High regioselectivity |

This method is particularly useful for preparing substituted 1,8-naphthyridines which can be further functionalized, including bromination at specific sites.

Thermolysis of 2-Aminopyridinemethylene Meldrum’s Acid Derivatives

Another sophisticated approach involves the thermolysis of Meldrum’s acid derivatives of 2-aminopyridine to build the naphthyridine ring system, followed by bromination.

-

- 2-Aminopyridine is condensed with methoxymethylene Meldrum’s acid to form a key intermediate.

- Thermolysis of this intermediate in refluxing diphenylether (~250°C) induces cyclization with loss of CO2 and acetone, yielding the bicyclic naphthyridine core.

- Subsequent treatment with chlorosulfonic acid and amines can produce sulfonamide derivatives, which can be brominated to yield dibromo derivatives.

-

- Allows for selective functionalization and substitution patterns.

- High purity of final compounds confirmed by spectroscopic methods.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | 2-Aminopyridine + methoxymethylene Meldrum’s acid | Intermediate 2-aminopyridinemethylene Meldrum’s acid derivative |

| Thermolysis | Reflux in diphenylether at 250°C | Cyclized 1,8-naphthyridine core |

| Functionalization | Chlorosulfonic acid, amines | Sulfonamide derivatives |

| Bromination | Bromine/acetic acid | Dibromo-substituted derivatives |

This method is well-documented for preparing functionalized naphthyridines and their brominated analogs.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination with POBr3 | 1,8-Naphthyridine or hydroxyl derivatives | Phosphorus(V) oxybromide (POBr3) | High regioselectivity, straightforward | Requires handling of POBr3 |

| Doebner Reaction Cyclization | 2,6-Diaminopyridine, benzalpyruvic acid | Acidic conditions, bromination with Br2 or POBr3 | Good yields, versatile substitution | Multi-step, moderate complexity |

| Thermolysis of Meldrum’s acid derivative | 2-Aminopyridine, methoxymethylene Meldrum’s acid | High temperature reflux, chlorosulfonic acid, bromination | Enables functionalization, high purity | Requires high temperature and careful control |

Research Findings and Notes

- The use of POBr3 for bromination is the most direct and widely used method for preparing this compound, providing high regioselectivity and good yields.

- Cyclization methods such as the Doebner reaction provide a synthetic route to the naphthyridine core with subsequent bromination, useful for preparing substituted analogs.

- Thermolysis of Meldrum’s acid derivatives offers a route to functionalized naphthyridines, which can be selectively brominated, expanding the scope for derivative synthesis.

- Reaction conditions such as temperature, solvent choice, and catalyst presence influence yield and regioselectivity.

- Bromination generally targets the 2 and 4 positions due to electronic and steric factors inherent in the 1,8-naphthyridine structure.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1,8-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other substituents on the ring.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended aromatic systems .

Scientific Research Applications

Biological Activities

The 1,8-naphthyridine scaffold, including 2,4-dibromo-1,8-naphthyridine, exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : Naphthyridine derivatives have shown effectiveness against various bacterial strains. This compound has been noted for enhancing the activity of certain antibiotics against resistant strains .

- Antiviral Properties : Compounds within this class have demonstrated antiviral efficacy, making them potential candidates for developing treatments against viral infections .

- Anticancer Potential : Research indicates that naphthyridine derivatives can exhibit moderate cytotoxicity against cancer cell lines. Structural modifications can enhance their antitumor activity significantly .

- Anti-inflammatory Effects : These compounds have been linked to anti-inflammatory properties, providing potential therapeutic benefits in conditions characterized by inflammation .

- Neurological Applications : There is emerging evidence that 1,8-naphthyridine derivatives may be beneficial in treating neurological disorders such as Alzheimer's disease and multiple sclerosis .

Table 1: Synthesis Methods of Naphthyridines

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various naphthyridine derivatives on human tumor cell lines. It was found that specific modifications at the N-1 and C-7 positions significantly enhanced their anticancer properties. For instance, introducing a thiazolyl group at the N-1 position markedly increased cytotoxicity.

Study 2: Antibiotic Potentiation

Another investigation assessed the efficacy of this compound as an adjuvant to fluoroquinolone antibiotics. Results indicated a statistically significant increase in antibacterial activity against multi-resistant bacterial strains when combined with these antibiotics .

Mechanism of Action

The mechanism by which 2,4-Dibromo-1,8-naphthyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and nitrogen atoms in the naphthyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and cellular processes, leading to the observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Positional Isomer: 2,4-Dibromo-1,7-naphthyridine

The positional isomer 2,4-Dibromo-1,7-naphthyridine (CAS: 54920-77-3) differs in nitrogen placement (positions 1 and 7 instead of 1 and 8). This structural variation alters electronic and steric properties:

- Electronic Effects: The 1,7-naphthyridine core has a distinct electron density distribution, affecting coordination chemistry and binding to metal ions. For example, 1,8-naphthyridine derivatives are known to coordinate Mg²⁺ via nitrogen atoms, a feature critical in HIV integrase inhibitors .

- Reactivity : The 1,7-isomer may exhibit different regioselectivity in substitution reactions due to altered resonance stabilization.

Substituent Variations in 1,8-Naphthyridine Derivatives

The biological and chemical profiles of 1,8-naphthyridines are highly substituent-dependent:

Methyl and Amino Substituents

- 2- and 4-Methyl Derivatives : Synthesized by Brown (1965), these exhibit reduced electrophilicity compared to brominated analogues, limiting their utility in cross-coupling reactions but enhancing stability for biological applications .

- 7-Acetylamino-2,4-dimethyl-1,8-naphthyridine: This derivative shows antibacterial, anti-inflammatory, and antihypertensive activities, highlighting the role of amino and methyl groups in bioactivity .

Halogenated Analogues

- 2-Chloro-4-isopropyl-1,8-naphthyridine : Chlorine’s smaller size and higher electronegativity compared to bromine result in faster substitution kinetics but lower steric hindrance .

- 2,7-Dichloro-4-methyl-1,8-naphthyridine: Used as a precursor for fluorescent dialkylamino derivatives, where chlorine is replaced by amines to enhance photophysical properties .

Antibacterial Activity

- This compound: Limited direct antibacterial activity reported, but its bromine substituents make it a precursor for active derivatives .

- Amino-Substituted Analogues: 7-Amino derivatives (e.g., compound 5a) show potent urease inhibition (IC₅₀ ≈ 0.5 mM), comparable to thiourea, due to hydrogen-bonding interactions .

- Methoxy and Alkyl Derivatives: 2-Substituted-4-methyl-7-amino-1,8-naphthyridines lack antibacterial activity, underscoring the necessity of specific substituents (e.g., electron-withdrawing groups) for efficacy .

Biological Activity

2,4-Dibromo-1,8-naphthyridine is a heterocyclic compound that has garnered attention due to its unique structure and potential biological activities. The presence of bromine atoms at the 2 and 4 positions of the naphthyridine ring significantly influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

- Molecular Formula : C₈H₄Br₂N₂

- Molecular Weight : 287.94 g/mol

- CAS Number : 54569-27-6

- Solubility : Soluble in organic solvents (DMSO, chloroform) but insoluble in water .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial growth.

- Receptor Interaction : It can bind to cellular receptors, modulating signaling pathways and influencing cellular responses .

- Metal Ion Coordination : The nitrogen atoms in the naphthyridine ring can coordinate with metal ions, enhancing the compound's reactivity and binding affinity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds derived from 1,8-naphthyridines have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| This compound | S. aureus | 10 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cytotoxicity Assays : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) have demonstrated that this compound can induce apoptosis and inhibit cell growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5 | Apoptosis induction |

| HeLa | 3 | Cell cycle arrest |

These findings suggest that the compound may act through multiple pathways to exert its effects on cancer cells .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Properties :

- Antimicrobial Screening :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with related compounds:

| Compound | Position of Bromine | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | 2 & 4 | High | High |

| 2,7-Dibromo-1,8-naphthyridine | 2 & 7 | Moderate | Moderate |

| 1,5-Naphthyridine | N/A | Low | Low |

The positioning of bromine atoms plays a crucial role in determining the biological efficacy of these compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dibromo-1,8-naphthyridine, and how do reaction conditions influence yield and purity?

- Answer : A primary method involves bromination of 1,8-naphthyridine precursors. For example, 4-oxo-1,8-naphthyridine derivatives can be brominated using phosphorus oxybromide (POBr₃) at elevated temperatures (~145°C), yielding 75% of the brominated product . Another approach employs palladium-catalyzed cross-coupling reactions starting from halogenated intermediates like 3,6-dibromo-2,7-dichloro-1,8-naphthyridine, enabling selective functionalization . Solvent choice (e.g., dimethyl sulfoxide or dichloromethane) and temperature control are critical to avoid scaffold decomposition during methylation or substitution steps .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

- Answer : Key techniques include:

- Mass Spectrometry (MS) : Used to confirm molecular weight and fragmentation patterns (e.g., m/z 426 for a brominated naphthyridine derivative) .

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C, H, N percentages (e.g., C₃₄H₂₂FN₅O₂ requires C=74.04%, H=4.02%; observed C=74.48%, H=3.63% in a related compound) .

- TD-DFT Calculations : Predict electronic spectra (absorption/emission) using B3LYP/6-31G(d) basis sets, with deviations <10 nm from experimental UV-Vis data .

Q. What are the standard protocols for evaluating the solubility and stability of this compound in different solvents?

- Answer : Solubility is typically assessed via saturation shake-flask methods in solvents like DMSO, ethanol, or chloroform. Stability studies involve HPLC or TLC monitoring under varying pH, temperature, and light exposure. For example, methoxy groups on naphthyridine scaffolds are prone to hydrolysis in acidic conditions, necessitating inert atmospheres for sensitive reactions .

Advanced Research Questions

Q. How can computational tools (e.g., molecular docking, ADMET prediction) guide the design of this compound derivatives for biological applications?

- Answer :

- In Silico Screening : Tools like AutoDock or Schrödinger predict binding affinities to targets (e.g., DNA mismatches or kinase enzymes). For instance, 2-amino-1,8-naphthyridine dimers show selective binding to CTG/CTG DNA triads via hydrogen bonding .

- ADMET Prediction : Software such as SwissADME forecasts bioavailability, solubility, and toxicity. A study on 1,8-naphthyridine-3-carboxylic acid derivatives used PASS analysis to prioritize compounds with low hepatotoxicity and high blood-brain barrier permeability .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives (e.g., cytotoxicity vs. non-specific binding)?

- Answer :

- Dose-Response Analysis : Establish IC₅₀ values across multiple cell lines (e.g., MCF7 vs. HEK293) to distinguish selective cytotoxicity .

- Off-Target Profiling : Use SPR (Surface Plasmon Resonance) or thermal shift assays to confirm target engagement vs. non-specific interactions .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro or cyano) to enhance binding specificity, as seen in optimized kinase inhibitors .

Q. How do substitution patterns (e.g., bromine vs. chlorine) at positions 2 and 4 influence the reactivity and pharmacological profile of 1,8-naphthyridines?

- Answer : Bromine’s higher electronegativity increases susceptibility to nucleophilic substitution compared to chlorine. For example, 2,4-dibromo derivatives undergo faster amination with amines (e.g., 75% yield with NH₃ at 170°C) . Brominated analogs also exhibit enhanced DNA intercalation and fluorescence quenching, useful in probe design .

Q. What methodologies enable the study of this compound’s interaction with nucleic acids or proteins?

- Answer :

- Fluorescence Titration : Monitor changes in emission intensity upon adding DNA/RNA, as seen in guanine-guanine mismatch recognition studies .

- X-Ray Crystallography : Resolve binding modes, such as the L-shaped conformation of dibenzonaphthyridines in enzyme active sites .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) for interactions with kinases or β-amyloid peptides .

Methodological Notes

- Synthetic Optimization : Use TLC (silica gel G, chloroform:methanol 4:1) for reaction progress tracking .

- Biological Assays : Validate cytotoxicity via MTT assays with positive controls (e.g., doxorubicin) and replicate experiments to address variability .

- Data Reproducibility : Cross-reference melting points (e.g., >300°C for a brominated pyrimidinone derivative) and spectral data with literature to confirm compound identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.